molecular formula C12H11NO3 B8452589 methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

Cat. No. B8452589
M. Wt: 217.22 g/mol
InChI Key: JJMVLDGALGUUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-(2-oxoethyl)indole-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)10-4-2-3-9-5-6-13(7-8-14)11(9)10/h2-6,8H,7H2,1H3

InChI Key

JJMVLDGALGUUCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate (1.8 g, 6.7 mmol) from Step A above in THF (30 ml) was added 1N HCl (30 ml). The mixture was heated to 60° C. for 2 h. The solvent was evaporated and the residue purified by column chromatography (silica gel, 70:30 hexanes/ethyl acetate) to afford methyl 1-(2-oxoethyl)-1H-indole-7-carboxylate (1.3 g, 87%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 9.77 (s, 1H), 7.84 (dd, J=4.5, 1.0 Hz, 2H), 7.15 (t, J=8.0 Hz, 1H), 7.04 (d, J=1.5 Hz, 1H), 6.67 (d, J=1.5 Hz, 1H), 3.90 (s, 3H), 2.05 (s, 2H); MS (ESI+) m/z 218 (M+H).
Name
methyl 1-(2,2-dimethoxyethyl)-1H-indole-7-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.